molecular formula C14H10ClN3OS3 B15169066 Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-

Cat. No.: B15169066
M. Wt: 367.9 g/mol
InChI Key: IQYCQIQQRSQTOF-UHFFFAOYSA-N
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Description

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamide moiety

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and chlorophenyl group make it a versatile compound for various applications .

Properties

Molecular Formula

C14H10ClN3OS3

Molecular Weight

367.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H10ClN3OS3/c15-10-3-1-9(2-4-10)11-7-21-14(17-11)22-8-12(19)18-13-16-5-6-20-13/h1-7H,8H2,(H,16,18,19)

InChI Key

IQYCQIQQRSQTOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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